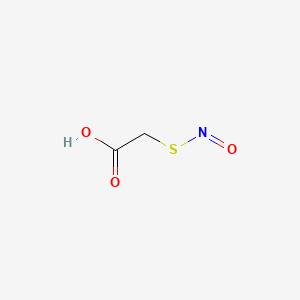
2-Nitrososulfanylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrososulfanylacetic acid is an organic compound characterized by the presence of a nitroso group (-NO) attached to a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrososulfanylacetic acid typically involves the nitrosation of sulfanylacetic acid. This can be achieved by reacting sulfanylacetic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2-Nitrososulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of sulfanylacetic acid.
Reduction: Amino derivatives of sulfanylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitrososulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-nitrososulfanylacetic acid involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological pathways.
類似化合物との比較
Nitrosobenzene: An aromatic nitroso compound with similar reactivity but different structural properties.
Nitrosomethane: A simpler aliphatic nitroso compound with distinct chemical behavior.
Nitrosothiols: Compounds containing a nitroso group attached to a thiol, sharing some reactivity with 2-nitrososulfanylacetic acid.
Uniqueness: this compound is unique due to the presence of both a nitroso group and a sulfanylacetic acid moiety
特性
CAS番号 |
58024-22-9 |
|---|---|
分子式 |
C2H3NO3S |
分子量 |
121.12 g/mol |
IUPAC名 |
2-nitrososulfanylacetic acid |
InChI |
InChI=1S/C2H3NO3S/c4-2(5)1-7-3-6/h1H2,(H,4,5) |
InChIキー |
GWLFFJKFPZWJKP-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)SN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


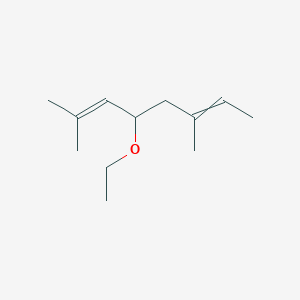
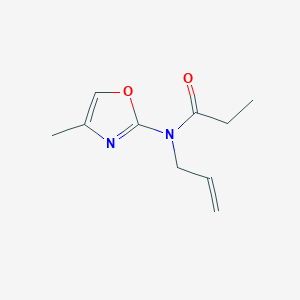
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
stannane](/img/structure/B14626925.png)

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
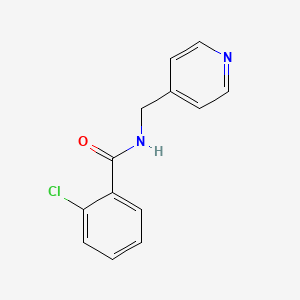
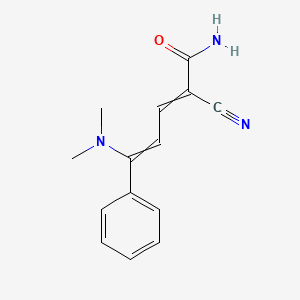
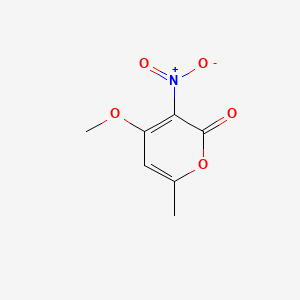
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
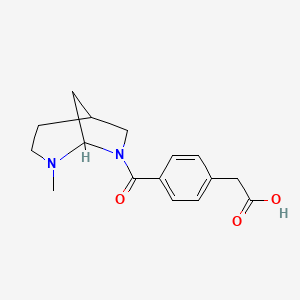
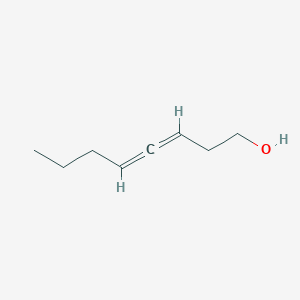
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)

